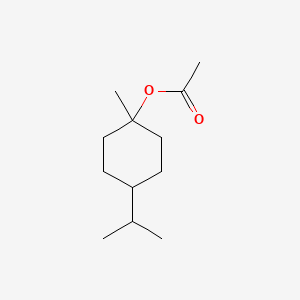

Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate

Übersicht

Beschreibung

Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate, also known as β-Terpinyl acetate, is a compound that has garnered attention due to its diverse biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

- Chemical Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.286 g/mol

- CAS Registry Number : 10198-23-9

- IUPAC Name : 1-Methyl-4-(1-methylethyl)cyclohexanol acetate

The compound is characterized by its acetate functional group and is derived from terpenes, which are known for their aromatic properties and biological activities.

Antimicrobial Properties

Cyclohexanol derivatives have been studied for their antimicrobial activities. Research indicates that β-Terpinyl acetate exhibits significant antibacterial effects against various strains of bacteria. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and as a natural antibacterial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that β-Terpinyl acetate possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications.

Sensitization and Allergic Reactions

Despite its beneficial properties, β-Terpinyl acetate has been associated with sensitization reactions in some individuals. Reports indicate that exposure to this compound can lead to allergic contact dermatitis in susceptible populations, particularly when used in cosmetic formulations . This highlights the importance of understanding the dose-response relationship and potential allergenic properties of fragrance ingredients.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several terpenoid compounds, including β-Terpinyl acetate. The results showed that at concentrations of 0.5% to 2%, the compound effectively reduced bacterial viability by over 90% against tested strains. This suggests its potential as an effective preservative in cosmetic and food products .

In Vivo Studies on Inflammation

In vivo studies have demonstrated the anti-inflammatory effects of β-Terpinyl acetate in animal models. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to control groups. These findings support the hypothesis that β-Terpinyl acetate could be developed into an anti-inflammatory therapeutic agent .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

One of the primary applications of Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate is in the fragrance industry. Its pleasant aroma makes it a valuable component in perfumes and scented products.

Case Study: Fragrance Formulations

A study on fragrance formulations indicated that this compound can enhance the olfactory profile of various products. It is often blended with other aromatic compounds to achieve desired scent characteristics. For instance, it has been used in formulations to create floral and fruity notes, which are popular in personal care products .

Solvent Applications

Cyclohexanol derivatives are utilized as solvents in various chemical processes due to their ability to dissolve a wide range of organic compounds. The acetate form is particularly effective in applications requiring a non-polar solvent.

Table: Solvent Properties Comparison

| Property | This compound | Other Common Solvents |

|---|---|---|

| Boiling Point (°C) | ~200 | ~78 (Ethanol) |

| Density (g/cm³) | ~0.9 | ~0.789 (Ethanol) |

| Polarity | Non-polar | Polar (Ethanol) |

This table highlights the advantageous properties of this compound compared to more common solvents like ethanol.

Biological Studies

Research has also explored the biological effects of Cyclohexanol derivatives. Studies have shown that this compound exhibits antimicrobial properties and can be used as a natural preservative in cosmetic formulations.

Case Study: Antimicrobial Activity

A research study published in a peer-reviewed journal demonstrated that this compound showed significant antibacterial activity against several strains of bacteria commonly found in cosmetic products. The results suggested its potential as a safe alternative to synthetic preservatives .

Industrial Applications

In addition to its use in fragrances and as a solvent, this compound is employed in the synthesis of other chemicals and as an intermediate in the production of various industrial products.

Table: Industrial Uses

| Application | Description |

|---|---|

| Chemical Intermediate | Used in the synthesis of flavoring agents |

| Coatings | Acts as a component in protective coatings |

| Adhesives | Utilized in formulating adhesives for various materials |

Eigenschaften

IUPAC Name |

(1-methyl-4-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLKJWMSFPYVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865275 | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26252-11-9 | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26252-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.